Fmoc-5-hydroxy-DL-tryptophan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

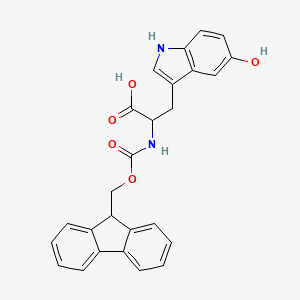

Fmoc-5-hydroxy-DL-tryptophan: is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 5-hydroxy-DL-tryptophan. This modification is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Mecanismo De Acción

Target of Action

Fmoc-5-hydroxy-DL-tryptophan is a compound that belongs to the class of amino acid derivatives . It is primarily used as a building block for the synthesis of peptides and proteins . The specific targets of this compound are largely dependent on the peptides or proteins that it helps to form.

Mode of Action

The mode of action of this compound is through its incorporation into peptides and proteins during synthesis . The abbreviation Fmoc stands for fluorenylmethoxycarbonyl, which is a protecting group used in peptide synthesis to prevent unwanted reactions . This allows for the selective addition of amino acids in a stepwise manner during peptide synthesis.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein synthesis and function. As a building block for peptides and proteins, this compound can influence a wide range of biochemical pathways depending on the specific proteins it helps to form .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-5-hydroxy-DL-tryptophan typically involves the protection of the amino group of 5-hydroxy-DL-tryptophan with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques to ensure high yield and purity. The use of solid-phase synthesis allows for the efficient coupling of amino acids and the removal of excess reagents and by-products.

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-5-hydroxy-DL-tryptophan undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the Fmoc protecting group.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Deprotected amino acids or modified Fmoc derivatives.

Substitution: Substituted tryptophan derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry: Fmoc-5-hydroxy-DL-tryptophan is widely used in peptide synthesis as a protected amino acid. It allows for the selective deprotection of the amino group, facilitating the synthesis of complex peptides and proteins.

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and receptor binding. It serves as a building block for the synthesis of biologically active peptides and proteins.

Medicine: The compound is utilized in the development of peptide-based drugs and therapeutic agents. It is also used in the synthesis of peptide vaccines and diagnostic tools.

Industry: this compound is employed in the production of specialty chemicals, pharmaceuticals, and biotechnological products. It is also used in the development of new materials with unique properties.

Comparación Con Compuestos Similares

- Fmoc-tryptophan

- Fmoc-5-hydroxy-L-tryptophan

- Fmoc-5-bromo-DL-tryptophan

- Fmoc-3,4-dehydro-L-proline

Uniqueness: Fmoc-5-hydroxy-DL-tryptophan is unique due to the presence of the hydroxyl group on the indole ring, which provides additional sites for chemical modification. This makes it a valuable building block for the synthesis of peptides with specific functional properties. The Fmoc group also allows for the selective protection and deprotection of the amino group, facilitating the synthesis of complex peptides and proteins.

Actividad Biológica

Overview

Fmoc-5-hydroxy-DL-tryptophan is a derivative of the amino acid tryptophan, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis and has garnered attention for its potential biological activities, particularly in the context of serotonin production and its implications in various physiological processes.

- Molecular Formula: C26H22N2O5

- Molecular Weight: 442.46 g/mol

- CAS Number: 351857-99-3

The Fmoc group is a protective group that is removed under basic conditions, typically using piperidine. This deprotection allows the amino group to participate in peptide bond formation, making this compound a valuable building block in peptide synthesis.

Biochemical Pathways

This compound is involved in several key metabolic pathways:

- Serotonin Production Pathway: It serves as a precursor to 5-hydroxytryptophan (5-HTP), which is subsequently converted to serotonin (5-HT) by tryptophan hydroxylase.

- Kynurenine Pathway: This pathway is crucial for the metabolism of tryptophan and has implications in immune responses and neurodegenerative diseases.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Serotonin Production: Enhances serotonin synthesis in enterochromaffin cells, impacting mood regulation and gastrointestinal function.

- Immune Modulation: Exhibits potential immunomodulatory effects, influencing cytokine production and immune cell activity.

Dosage Effects

Studies have shown that the biological effects of this compound can vary significantly with dosage:

- Low Doses: May enhance serotonin levels and modulate immune responses without significant adverse effects.

- High Doses: Could lead to altered metabolic pathways or toxicity, necessitating careful dosage regulation in therapeutic contexts.

Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Peptide Synthesis:

-

Therapeutic Applications:

- Investigated for its role in developing antimicrobial peptides and other bioactive molecules due to its ability to self-assemble into nanostructures, enhancing antibacterial activity.

- Cancer Research:

Case Studies

Case Study 1: Serotonin Production Enhancement

A study demonstrated that administration of this compound in animal models resulted in increased levels of serotonin, suggesting its potential use as a supplement for mood disorders.

Case Study 2: Immune Modulation

In vitro studies indicated that this compound could enhance cytokine production from immune cells, indicating its role as an immunomodulatory agent.

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O5/c29-16-9-10-23-21(12-16)15(13-27-23)11-24(25(30)31)28-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,27,29H,11,14H2,(H,28,32)(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORJESUTFPMFAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.